Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate
Description
Properties
IUPAC Name |
ethyl 2-(chloromethoxycarbonylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4/c1-2-11-5(9)3-8-6(10)12-4-7/h2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRMGWLTIZGAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethoxycarbonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield glycine and its derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and esters.
Hydrolysis: Glycine and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modifying peptides and proteins, which can be useful in drug design and development.
Medicine: Investigated for its potential as a prodrug, where the compound itself is inactive but can be metabolized into an active drug within the body.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate involves its ability to act as a protecting group for amino acids. The chloromethoxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino acid. This property is particularly useful in peptide synthesis, where protecting groups are essential for the stepwise construction of peptides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-((methoxycarbonyl)amino)acetate (CAS 5602-94-8)
- Structural Difference : The methoxycarbonyl group replaces the chloromethoxycarbonyl substituent.
- Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive toward nucleophilic substitution.
- Applications : Used in peptide synthesis and as a protecting group for amines .
Ethyl Chloroacetate (CAS 105-39-5)
- Structural Difference : A simpler ester with a chlorine atom directly attached to the acetate backbone.
- Physical Properties : Boiling point = 208–210°C, density = 1.063 g/cm³.
- Hazard Profile : Classified as UN 1181 (flammable liquid) and irritant (R34) due to its reactive α-chloro group .
Ethyl 2-((4-chlorobenzoyl)thio)acetate (Compound I in )
- Structural Difference : A thioester with a 4-chlorobenzoyl substituent instead of the carbamate group.
- Bioactivity: Demonstrates inhibitory activity against snake venom enzymes, highlighting the role of sulfur in enhancing binding affinity .
Ethyl 2-((tert-butoxycarbonyl)amino)acetate Derivatives
- Structural Difference: Features a Boc-protected aminoethyl group.
- Stability : The tert-butoxycarbonyl group offers superior acid stability compared to chloromethoxycarbonyl, making it preferred in solid-phase peptide synthesis .
Comparative Data Table
Reactivity and Stability Analysis
- Chloromethoxycarbonyl Group : The chlorine atom enhances electrophilicity, making the carbamate susceptible to nucleophilic attack (e.g., by amines or alcohols). This contrasts with methoxycarbonyl derivatives, which are less reactive .
- Hydrolytic Stability : The chloromethoxy group may confer resistance to hydrolysis under basic conditions compared to Boc-protected analogs, as seen in , where chloromethoxy-containing intermediates were stable during synthesis .
- Thermal Stability: Limited data exist, but analogous chloroacetates (e.g., Ethyl Chloroacetate) decompose at high temperatures, releasing toxic HCl gas .
Biological Activity
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its biological activity primarily stems from its role as a protecting group in peptide synthesis, as well as its potential applications in drug design and development. This article explores the compound's biological mechanisms, applications, and relevant research findings.
This compound features a chloromethoxycarbonyl group that can act as a protecting group for amino acids. This property allows for the selective removal of the protecting group under specific conditions, facilitating controlled peptide synthesis. The compound can undergo several types of chemical reactions:
- Nucleophilic Substitution : The chloromethoxycarbonyl group can be displaced by nucleophiles such as amines or thiols.
- Hydrolysis : The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield glycine and its derivatives.
- Oxidation and Reduction : Although less common, the compound can participate in oxidation-reduction reactions.
1. Peptide Synthesis
The primary application of this compound is in peptide synthesis. It serves as a protecting group that allows for the stepwise construction of peptides, which is crucial in drug development and protein engineering.
2. Prodrug Potential
Research indicates that this compound may function as a prodrug, meaning it is metabolized into an active form within the body. This characteristic is particularly valuable in pharmacology, where compounds are designed to enhance bioavailability and reduce side effects.
3. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives exhibiting similar structural features have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .
Case Studies and Experimental Data
A review of literature reveals several studies investigating the biological activity of compounds related to this compound:
Antifibrotic Properties
Another area of interest is the antifibrotic activity observed in related compounds synthesized through multicomponent reactions. These compounds showed inhibitory effects on human hepatic stellate cell activation, indicating their potential use in treating liver fibrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
